Cas no 2227683-58-9 ((1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol)

(1S)-2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a fluorine-substituted aromatic ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its stereospecific configuration and functional group versatility. The presence of both amino and hydroxyl groups enables its use as a building block for chiral ligands, catalysts, or intermediates in asymmetric synthesis. The fluorine and methyl substituents on the phenyl ring enhance its potential for structure-activity optimization in drug discovery. High enantiomeric purity (1S-configuration) ensures precise stereochemical control in downstream applications. Its stability and well-defined reactivity profile make it suitable for rigorous synthetic workflows.
(1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol structure
2227683-58-9 structure
Product Name:(1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol
CAS No:2227683-58-9
MF:C9H12FNO
MW:169.196085929871
CID:6015530
PubChem ID:96128030
Update Time:2025-10-28

(1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol
    • EN300-1767218
    • 2227683-58-9
    • Inchi: 1S/C9H12FNO/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
    • InChI Key: GQGWWLXECNNCBI-SECBINFHSA-N
    • SMILES: FC1=CC=C(C)C=C1[C@@H](CN)O

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2Ų

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Additional information on (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol

Recent Advances in the Study of (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol (CAS: 2227683-58-9)

In recent years, (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol (CAS: 2227683-58-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting neurological disorders and infectious diseases. The compound's unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, contribute to its distinct pharmacological properties.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol as a potential inhibitor of bacterial enzymes. The researchers employed a multi-step synthetic route to obtain the compound with high enantiomeric purity, which was confirmed by chiral HPLC and NMR spectroscopy. The study demonstrated that the compound exhibits potent inhibitory activity against several bacterial targets, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of new antibiotics.

Another significant advancement was reported in a 2024 paper in ACS Chemical Neuroscience, where (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol was investigated for its neuroprotective effects. The study utilized in vitro and in vivo models to demonstrate that the compound can effectively cross the blood-brain barrier and protect neurons from oxidative stress-induced apoptosis. Molecular docking studies revealed that the compound interacts with key residues in neuroprotective pathways, providing insights into its mechanism of action. These results highlight its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

From a pharmacokinetic perspective, recent research has focused on optimizing the formulation of (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol to enhance its bioavailability. A 2023 study in the European Journal of Pharmaceutical Sciences investigated various prodrug strategies to improve the compound's solubility and absorption. The researchers developed several ester derivatives that showed significantly improved pharmacokinetic profiles while maintaining the parent compound's biological activity. These advancements are crucial for translating the compound's therapeutic potential into clinical applications.

The safety profile of (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol has also been extensively studied. Recent toxicological evaluations conducted in accordance with OECD guidelines demonstrated favorable safety margins in preclinical models. The compound showed no significant cytotoxicity at therapeutic concentrations and exhibited good selectivity for target proteins over off-target interactions. These findings support its further development as a drug candidate with a potentially favorable safety profile.

Looking forward, several pharmaceutical companies have included (1S)-2-amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol in their drug discovery pipelines. Patent applications filed in 2023-2024 describe novel derivatives and formulations of the compound for various indications, reflecting the growing commercial interest in this molecule. As research continues, we anticipate more clinical data to emerge in the coming years, potentially leading to the development of new therapeutic agents based on this promising chemical scaffold.

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